![molecular formula C12H22N2O2 B1529159 tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate CAS No. 1638761-24-6](/img/structure/B1529159.png)
tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
Overview
Description
Tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate: is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate typically involves the reaction of 2-azaspiro[3.4]octane with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Carbonyl compounds such as carboxylic acids or ketones.
Reduction: : Amines or alcohols.
Substitution: : Amides, ureas, or other substituted carbamates.
Scientific Research Applications
Tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate has several scientific research applications, including:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand in biological studies, interacting with various biomolecules.
Industry: : Use in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate is similar to other spirocyclic carbamates, such as:
Tert-butyl N-[(6S)-2-azaspiro[3.4]octan-6-yl]carbamate
Tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
These compounds share structural similarities but may differ in their stereochemistry, functional groups, or substituents, leading to different properties and applications.
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.4]octan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(6-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWHTXUMVSKNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)
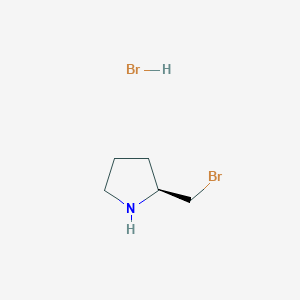
![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)
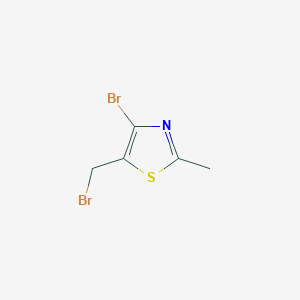
![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)
![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)
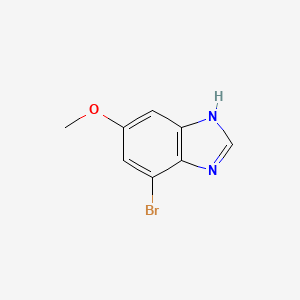
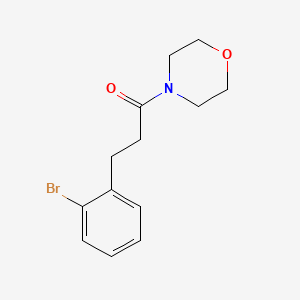



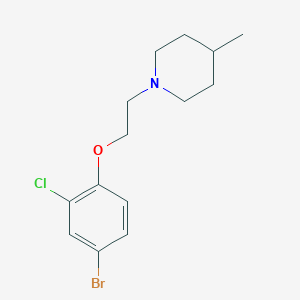
![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)
![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)
